4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid
Overview
Description
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 5-position, and a methoxy group at the 3-position on the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced at the 3-position through a nucleophilic substitution reaction using a methoxide source, such as sodium methoxide (NaOCH3) or potassium methoxide (KOCH3), in a suitable solvent like methanol.
Benzyloxylation: The benzyloxy group can be introduced at the 4-position through an etherification reaction using benzyl alcohol and a suitable acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, using suitable conditions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives with various functional groups.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions, particularly those involving picolinic acid derivatives.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the benzyloxy, bromo, and methoxy groups can influence its binding affinity, selectivity, and overall biological activity. Molecular docking studies and structure-activity relationship (SAR) analyses are often conducted to elucidate the compound’s mechanism of action and optimize its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxypicolinic acid: Lacks the bromine atom at the 5-position.
5-Bromo-3-methoxypicolinic acid: Lacks the benzyloxy group at the 4-position.
4-(Benzyloxy)-5-bromopicolinic acid: Lacks the methoxy group at the 3-position.
Uniqueness
4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid is unique due to the specific combination of functional groups at the 4-, 5-, and 3-positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of the benzyloxy group enhances its lipophilicity, the bromine atom provides a handle for further functionalization, and the methoxy group can influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-bromo-3-methoxy-4-phenylmethoxypyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-13-11(14(17)18)16-7-10(15)12(13)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYWPSODORURDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1C(=O)O)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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